2,4-Dibromo-N-hydroxybenZimidoyl chloride
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Overview
Description
2,4-Dibromo-N-hydroxybenZimidoyl chloride is an organic compound characterized by the presence of bromine, hydroxyl, and chloride functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-hydroxybenZimidoyl chloride typically involves the bromination of a benzene derivative followed by the introduction of hydroxyl and carboximidoyl chloride groups. One common method involves the reaction of 2,4-dibromobenzene with hydroxylamine hydrochloride in the presence of a base to form the N-hydroxy derivative. This intermediate is then treated with thionyl chloride to introduce the carboximidoyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding oxo derivatives, while reduction can lead to the formation of amines.
Hydrolysis: The carboximidoyl chloride group can undergo hydrolysis to form carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, oxo compounds, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atoms and the carboximidoyl chloride group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2,4-dibromophenol: Similar in structure but lacks the carboximidoyl chloride group.
2,4-dibromoaniline: Contains an amino group instead of the hydroxyl and carboximidoyl chloride groups.
2,4-dibromobenzaldehyde: Features an aldehyde group instead of the hydroxyl and carboximidoyl chloride groups
Uniqueness
2,4-Dibromo-N-hydroxybenZimidoyl chloride is unique due to the presence of both bromine atoms and the carboximidoyl chloride group, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1Z)-2,4-dibromo-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClNO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTOCPNRTVLLNP-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Br)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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